N-Ethyl-4-(ethylimino)pent-2-en-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-4-(ethylimino)pent-2-en-2-amine is an organic compound with a unique structure that includes both an ethyl group and an ethylimino group attached to a pent-2-en-2-amine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-4-(ethylimino)pent-2-en-2-amine typically involves the reaction of a suitable precursor with ethylamine under controlled conditions. One common method involves the condensation of 4-penten-2-one with ethylamine, followed by the reduction of the resulting imine to form the desired compound. The reaction conditions often include the use of a solvent such as ethanol and a reducing agent like sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethyl-4-(ethylimino)pent-2-en-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as N-ethyl-4-(ethylamino)pent-2-en-2-one.
Reduction: Reduced products like N-ethyl-4-(ethylamino)pent-2-en-2-amine.
Substitution: Substituted derivatives depending on the functional group introduced.
Wissenschaftliche Forschungsanwendungen
N-Ethyl-4-(ethylimino)pent-2-en-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Ethyl-4-(ethylimino)pent-2-en-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Penten-2-amine: Shares a similar backbone but lacks the ethyl and ethylimino groups.
N-Ethyl-4-(methylimino)pent-2-en-2-amine: Similar structure with a methylimino group instead of an ethylimino group.
Uniqueness
N-Ethyl-4-(ethylimino)pent-2-en-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Eigenschaften
Molekularformel |
C9H18N2 |
---|---|
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
(E)-N-ethyl-4-ethyliminopent-2-en-2-amine |
InChI |
InChI=1S/C9H18N2/c1-5-10-8(3)7-9(4)11-6-2/h7,10H,5-6H2,1-4H3/b8-7+,11-9? |
InChI-Schlüssel |
YIONYZSSFUKRMJ-YJBPLEQHSA-N |
Isomerische SMILES |
CCN/C(=C/C(=NCC)C)/C |
Kanonische SMILES |
CCNC(=CC(=NCC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.